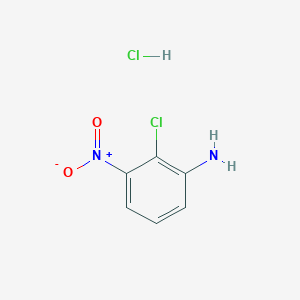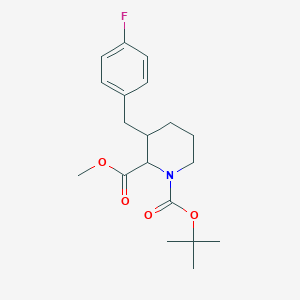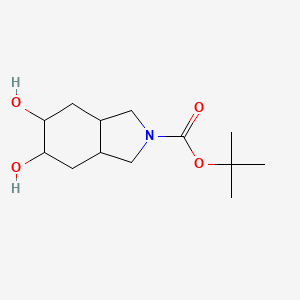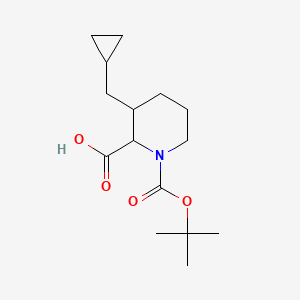
2-Chloro-3-nitroaniline hydrochloride
説明
2-Chloro-3-nitroaniline is a solid compound with the molecular formula C6H5ClN2O2 . It is used as an intermediate in the manufacture of dyes, pharmaceuticals, and corrosion inhibitors .
Synthesis Analysis
The synthesis of 2-Chloro-3-nitroaniline could involve a multistep process. One possible method could be a nitration reaction, followed by a conversion from the nitro group to an amine .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-nitroaniline can be represented by the SMILES string ClC1=C(N)C=CC=C1N+=O . The molecular weight of this compound is 172.57 .Physical And Chemical Properties Analysis
2-Chloro-3-nitroaniline is a solid compound . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Environmental Remediation
The degradation of nitroaromatic compounds, including chlorinated nitroanilines, has been a significant area of research due to their environmental persistence and toxicity. Studies have identified microbial strains capable of utilizing these compounds as carbon and nitrogen sources under anaerobic conditions, highlighting a biological approach to remediate contaminated environments. For instance, Geobacter sp. KT7 and Thauera aromatica KT9 have shown enhanced degradation capabilities for nitroaromatic compounds, including 2-chloro-4-nitroaniline, suggesting potential applications in bioremediation strategies (H. D. Duc, 2019).
Synthesis Processes
The synthesis of chloro-nitroaniline compounds is critical in the chemical industry, especially for manufacturing dyes, pharmaceuticals, and other industrial chemicals. Research on optimizing the synthesis of such compounds, including 2-chloro-4-nitroaniline, has led to methodologies that ensure high yields and purity. A notable process involves the chloridization of nitroaniline using sodium hypochlorite in a hydrochloric acid solution, achieving over 95% yield with high purity (Zhang Ya-jing, 2002).
Analytical Methodologies
In the analytical chemistry domain, detection and quantification of nitroaromatic compounds are crucial for environmental monitoring and safety assessments. Innovations in analytical methods, such as the utilization of β-cyclodextrin and silver nanoparticles modified electrodes, have been explored for the selective detection of nitroaromatic isomers. This approach leverages the unique reduction potentials and binding strengths of different nitroaromatic compounds, offering a pathway for the sensitive and selective detection of these substances in aqueous solutions (Xin Chen, Xiaoyu Cheng, J. Gooding, 2012).
Safety and Hazards
2-Chloro-3-nitroaniline is classified as acutely toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment, ensure adequate ventilation, avoid dust formation, and avoid release to the environment .
作用機序
Target of Action
Nitro compounds, a class to which this compound belongs, are known to interact with various biological targets, often undergoing reduction to form reactive species .
Mode of Action
Nitro compounds, in general, can undergo enzymatic reduction in biological systems, leading to the formation of reactive species . These reactive species can then interact with various biological targets, leading to changes in cellular function .
Biochemical Pathways
Nitro compounds can affect various biochemical pathways depending on their specific targets and the reactive species they form .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-nitroaniline hydrochloride . These factors can include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific conditions of the biological system in which the compound is acting.
特性
IUPAC Name |
2-chloro-3-nitroaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2.ClH/c7-6-4(8)2-1-3-5(6)9(10)11;/h1-3H,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVYCAHHMDGVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1-(2-Chloropyridine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1475162.png)

![(7R)-7-Hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1475165.png)
![8-(1-Butoxyvinyl)[1,5]naphthyridin-2-yl methyl ether](/img/structure/B1475167.png)

![5-(4-Bromophenyl)-3-(tert-butyl)-1-[2-(tetrahydro-2H-pyran-2-yloxy)ethyl]-6,7-dihydropyrazolo[4,3-e][1,4]diazepin-8(1H)-one](/img/structure/B1475171.png)
![(4,6-Dichloro-5-pyrimidinyl){1-methyl-5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1475172.png)
![Ethyl 2-{1-[5-(ethoxycarbonyl)-3-methyl-1H-indol-2-yl]propyl}-3-methyl-1H-indole-5-carboxylate](/img/structure/B1475173.png)
![7-Chloro-2-isobutyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B1475174.png)
![(8-Fluoro-3-methylimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1475175.png)

